The Rise and Fall of Vicriviroc: A Technical History of a CCR5 Antagonist
The Rise and Fall of Vicriviroc: A Technical History of a CCR5 Antagonist
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide delves into the discovery and development history of vicriviroc, a once-promising antiretroviral agent. Developed by Schering-Plough, vicriviroc is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. This document provides a comprehensive overview of its mechanism of action, preclinical and clinical development, and the ultimate decision to halt its pursuit of regulatory approval for treatment-experienced patients.
Discovery and Preclinical Development
Vicriviroc, also known as SCH 417690 or SCH-D, emerged from a dedicated effort to identify a successor to an earlier CCR5 antagonist, SCH-C (SCH 351125).[1][2] While SCH-C demonstrated the "proof-of-concept" for CCR5 antagonism in reducing viral loads, its development was hampered by a dose-dependent prolongation of the corrected cardiac QT interval (QTc).[1] This prompted a search for new chemical entities with an improved safety and efficacy profile.
High-throughput screening and structure-activity relationship (SAR) analysis led to the identification of vicriviroc, a pyrimidine-based compound.[1] Preclinical studies revealed that vicriviroc possessed several advantages over its predecessor.
Table 1: Preclinical Activity of Vicriviroc
| Parameter | Vicriviroc | SCH-C | Reference |
| Antiviral Activity (Geometric Mean EC50) | |||
| - Clade B HIV-1 isolates | 0.04 - 2.3 nM | Consistently less active | [2] |
| Receptor Binding Affinity (IC50) | Higher than SCH-C | Lower than Vicriviroc | [2][3] |
| CCR5-mediated Chemotaxis Inhibition (IC50) | < 1 nM | < 1 nM | [2] |
| RANTES-induced Calcium Flux Inhibition (IC50) | 16 nM | Not specified | [4] |
| MIP-1α Inhibition (IC50) | 0.91 nM | Not specified | [4] |
| hERG Ion Channel Affinity | Diminished | Higher | [2][5] |
Vicriviroc demonstrated potent, broad-spectrum activity against various genetically diverse and drug-resistant HIV-1 isolates.[2][3] Importantly, it showed synergistic antiviral activity when combined with other classes of approved antiretroviral drugs, including reverse transcriptase inhibitors (RTIs), protease inhibitors (PIs), and the fusion inhibitor enfuvirtide.[2] Its diminished affinity for the human ether-a-go-go-related gene (hERG) potassium channel suggested a reduced potential for cardiac side effects compared to SCH-C.[2][5]
Experimental Protocols: Preclinical Assays
The preclinical characterization of vicriviroc involved a battery of in vitro assays to determine its mechanism of action and potency.
Chemotaxis Assay:
-
Objective: To assess the ability of vicriviroc to inhibit the migration of cells in response to a CCR5 ligand.
-
Method: Mouse Ba/F3 cells stably expressing human CCR5 were used. The cells were incubated with or without vicriviroc and then placed in the upper chamber of a ChemoTx system with a 5-μm pore size filter. The lower chamber contained the CCR5 ligand MIP-1α (0.3 nM) to induce migration. After incubation, the number of cells that migrated to the lower chamber was quantified using the Cell Titer Glow luminescence kit.[2][5]
Calcium Flux Assay:
-
Objective: To determine if vicriviroc acts as an antagonist by blocking chemokine-induced intracellular calcium signaling.
-
Method: U-87 cells expressing CD4 and CCR5 were loaded with the calcium-sensitive dye Fluo-4. Vicriviroc or buffer was added to the cells at various concentrations. The baseline calcium signal was measured using a FLIPR (Fluorometric Imaging Plate Reader). After a 5-minute incubation with the compound, the CCR5 ligand RANTES (10 nM) was added, and the calcium signal was immediately read again to measure the inhibition of the RANTES-induced calcium flux.[2][5]
[³⁵S]GTPγS Binding Assay:
-
Objective: To confirm the antagonistic properties of vicriviroc by measuring its effect on G-protein coupling to the CCR5 receptor.
-
Method: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Membranes from CCR5-expressing cells were incubated with vicriviroc, followed by the addition of a CCR5 agonist (e.g., MIP-1α) and [³⁵S]GTPγS. An antagonist would inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
PhenoSense HIV Entry Assay:
-
Objective: To evaluate the antiviral activity of vicriviroc against HIV-1 isolates with different co-receptor tropisms and resistance profiles.
-
Method: This is a single-cycle viral replication assay. Recombinant viruses are created containing the envelope (env) genes from patient-derived HIV-1. These pseudoviruses are used to infect cells expressing CD4 and either CCR5 or CXCR4 in the presence of varying concentrations of the drug. The level of viral replication is typically measured by a reporter gene product, such as luciferase.[2]
Mechanism of Action
Vicriviroc is a non-competitive, allosteric antagonist of the CCR5 receptor.[1][6] It binds to a hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][6] This binding induces a conformational change in the extracellular loops of the receptor, which prevents the HIV-1 surface glycoprotein gp120 from engaging with CCR5.[1][6] This blockade of the gp120-CCR5 interaction is the crucial step that inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry into the host cell.[6][7]
Clinical Development
Vicriviroc progressed through Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy in both treatment-naive and treatment-experienced HIV-1 infected individuals.
Phase I and II Clinical Trials
Early clinical trials established the safety and preliminary efficacy of vicriviroc. A 14-day monotherapy trial in HIV-infected adults demonstrated a significant reduction in HIV RNA of 1.5 log₁₀ or greater with doses of 10, 25, and 50 mg twice daily.[1]
The ACTG 5211 was a notable Phase II trial in treatment-experienced patients.[8] This study evaluated vicriviroc at doses of 5, 10, and 15 mg once daily in combination with an optimized background therapy (OBT) that included the pharmacokinetic booster ritonavir.[9] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes vicriviroc, thereby increasing its plasma concentrations and allowing for once-daily dosing.[9][10]
Table 2: Key Efficacy Results from ACTG 5211 at Week 48
| Parameter | Placebo + OBT (n=28) | 5 mg Vicriviroc + OBT (n=30) | 10 mg Vicriviroc + OBT (n=30) | 15 mg Vicriviroc + OBT (n=30) | Reference |
| Virologic Failure (%) | 86 | 40 | 27 | 33 | [8][11] |
| HIV-1 RNA <50 copies/mL (%) | 11 | 27 | 37 | 27 | [1] |
| HIV-1 RNA <400 copies/mL (%) | 14 | 43 | 57 | 43 | [1] |
| Median Change in CD4 Count (cells/µL) | Not specified | Not specified | +130 | +96 | [1] |
The results of ACTG 5211 showed that the 10 mg and 15 mg doses of vicriviroc demonstrated superior virologic and immunologic responses compared to placebo.[9] Long-term follow-up of this cohort for up to three years suggested that vicriviroc was generally safe and could provide sustained virologic suppression.[8][11][12]
However, a separate Phase II trial in treatment-naive patients was discontinued due to a higher rate of virologic relapse in the vicriviroc arm compared to the control arm, which was later suggested to be due to a suboptimal dose.[1]
Phase III Clinical Trials and Discontinuation
Two large, identical Phase III trials, VICTOR-E3 and VICTOR-E4, were conducted in treatment-experienced patients with R5-tropic HIV-1.[13][14] These studies randomized participants to receive either vicriviroc 30 mg once daily or placebo, both in combination with an OBT containing at least two fully active antiretroviral drugs.[13]
The primary endpoint was the proportion of subjects with HIV-1 RNA below 50 copies/mL at 48 weeks.[13] The pooled analysis of these trials did not show a statistically significant difference between the vicriviroc and placebo arms (64% vs. 62%, respectively).[13] However, a pre-planned analysis of a subgroup of patients receiving a less active OBT (≤2 active drugs) showed a greater response in the vicriviroc group.[13]
Despite some positive signals, the failure to meet the primary efficacy endpoint in these pivotal trials led Merck (which had acquired Schering-Plough) to announce in 2010 that it would not pursue regulatory approval for vicriviroc for treatment-experienced patients.[1]
Pharmacokinetics
Vicriviroc exhibited a pharmacokinetic profile suitable for once-daily dosing, particularly when co-administered with ritonavir.[10] It is a substrate of the CYP3A4 enzyme system.[9] Pharmacokinetic/pharmacodynamic modeling from the ACTG 5211 study indicated a positive correlation between vicriviroc trough concentrations (Cmin) and virologic response at week 2.[15][16]
Table 3: Pharmacokinetic-Pharmacodynamic Correlation at Week 2 (ACTG 5211)
| Parameter | Cmin < 54 ng/mL | Cmin > 54 ng/mL | p-value | Reference |
| Mean Viral Load Decrease (log₁₀ copies/mL) | 0.76 | 1.35 | 0.003 | [15][16] |
| % of Subjects with >1 log₁₀ Viral Load Drop | 44% | 70% | 0.048 | [15][16] |
Resistance
As with other antiretroviral agents, resistance to vicriviroc was observed. Resistance could emerge through two main pathways: a shift in co-receptor tropism from R5 to CXCR4 (X4) or dual/mixed-tropic, or through the selection of mutations in the V3 loop of the gp120 envelope protein that allow the virus to utilize the vicriviroc-bound conformation of CCR5.[17][18][19] Studies of patients who developed resistance to vicriviroc identified specific mutations in the V3 loop that were crucial for the resistance phenotype.[17][18]
Conclusion
The development of vicriviroc represents a significant chapter in the story of CCR5 antagonists for HIV-1 therapy. It showcased the potential of this class of drugs to offer a novel mechanism of action against the virus. While vicriviroc ultimately did not achieve regulatory approval for its primary indication, the extensive research conducted throughout its development has provided invaluable insights into CCR5 biology, HIV-1 entry, and the challenges of developing new antiretroviral agents. The data and knowledge generated from the vicriviroc program have undoubtedly contributed to the broader understanding of HIV-1 pathogenesis and have informed the development of other entry inhibitors.
References
- 1. Vicriviroc - Wikipedia [en.wikipedia.org]
- 2. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CCR5 as a Novel Therapy Strategies Based on Induction of Resistance to HIV - Creative Biogene [creative-biogene.com]
- 8. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. [vivo.weill.cornell.edu]
- 12. Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vicriviroc plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vicriviroc Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]
- 15. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic/pharmacodynamic modeling of the antiretroviral activity of the CCR5 antagonist Vicriviroc in treatment experienced HIV-infected subjects (ACTG protocol 5211) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vicriviroc Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical resistance to vicriviroc through adaptive V3 loop mutations in HIV-1 subtype D gp120 that alter interactions with the N-terminus and ECL2 of CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
